Landipirdine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound under investigation possesses multiple systematic names and identifiers that reflect its complex molecular architecture. According to established International Union of Pure and Applied Chemistry nomenclature conventions, the primary systematic name is [(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea. This nomenclature clearly indicates the presence of a chiral center at position 1 of the tetrahydronaphthalene ring system, with the absolute configuration designated as R according to Cahn-Ingold-Prelog priority rules.
The compound is also recognized by several alternative systematic names that emphasize different structural features. The Chemical Abstracts Service registry designation identifies it as Urea, N-(((1R)-6-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-, which explicitly details the urea functional group connectivity. Additionally, the compound carries the International Nonproprietary Name designation of Landipirdine, which serves as its pharmaceutical identifier.
The compound has been assigned multiple database identifiers across various chemical information systems. The Chemical Abstracts Service registry number is 1000308-25-7, which serves as the primary unique identifier for this specific stereoisomer. The PubChem Compound Identifier is 46220503, providing access to comprehensive chemical and biological property data. The ChemSpider identification number is 24671859, offering additional structural and property information. These systematic identifiers ensure unambiguous identification of the compound across different scientific databases and literature sources.
The International Chemical Identifier string for this compound is InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1, which provides a standardized machine-readable representation of the molecular structure including stereochemical information. The corresponding International Chemical Identifier Key is MTTHRRVVGMPYQG-ZDUSSCGKSA-N, serving as a shortened identifier derived from the full International Chemical Identifier string.
Molecular Formula and Weight Analysis
The molecular formula of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- is C18H19FN2O3S, representing a complex organic molecule containing eighteen carbon atoms, nineteen hydrogen atoms, one fluorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the integration of multiple functional groups within a single molecular framework, including aromatic systems, aliphatic chains, and heteroatom-containing functionalities.
The molecular weight of the compound has been precisely calculated as 362.42 grams per mole using standard atomic masses. This molecular weight places the compound within the range typical of small molecule pharmaceutical agents, being sufficiently large to accommodate complex three-dimensional structures while remaining within limits suitable for biological activity. The molecular weight distribution among the constituent elements shows carbon contributing approximately 59.7% of the total mass, reflecting the predominantly organic nature of the compound.
The compound exhibits specific physical properties derived from its molecular composition. The monoisotopic mass is calculated as 362.110042 atomic mass units, representing the exact mass of the molecule containing the most abundant isotope of each element. This precise mass determination is crucial for mass spectrometric identification and characterization of the compound in analytical applications.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C18H19FN2O3S | - |
| Molecular Weight | 362.42 | g/mol |
| Monoisotopic Mass | 362.110042 | amu |
| Carbon Content | 59.7 | % by mass |
| Heteroatom Count | 7 | atoms |
| Degree of Unsaturation | 10 | - |
The degree of unsaturation for this compound is calculated as 10, indicating the presence of multiple ring systems and double bonds within the molecular structure. This high degree of unsaturation is consistent with the presence of two aromatic ring systems (the naphthalene core and the fluorophenyl group) along with the sulfonyl functionality, accounting for the structural complexity observed in this molecule.
Stereochemical Configuration and Chiral Centers
The compound contains a single chiral center located at the carbon atom designated as position 1 of the tetrahydronaphthalene ring system. This stereogenic center exhibits the R absolute configuration according to Cahn-Ingold-Prelog priority rules, as indicated by the (1R) designation in the systematic nomenclature. The presence of this chiral center gives rise to two possible enantiomers, with the (1R) form being the specific stereoisomer of interest in this structural characterization.
The stereochemical assignment at the chiral center is determined by the priority ranking of the four substituents attached to the carbon atom. The methylene group connected to the urea functionality receives the highest priority due to the presence of nitrogen atoms, followed by the tetrahydronaphthalene ring system, and finally the hydrogen atom receives the lowest priority. When viewing the molecule with the lowest priority group (hydrogen) oriented away from the observer, the remaining three groups are arranged in a clockwise direction, confirming the R absolute configuration.
The stereochemical configuration significantly influences the three-dimensional shape and potentially the biological activity of the compound. The (1R) configuration positions the urea-containing side chain in a specific spatial orientation relative to the tetrahydronaphthalene core and the sulfonylated aromatic system. This spatial arrangement affects the overall molecular conformation and may influence intermolecular interactions, including potential binding to biological targets.
The compound exists as a single defined stereoisomer rather than a racemic mixture, indicating that stereoselective synthetic methods were employed in its preparation. This stereochemical purity is important for both analytical characterization and potential biological applications, as different enantiomers can exhibit significantly different properties and activities.
Crystallographic Data and X-ray Diffraction Studies
Crystal structure determination through X-ray diffraction analysis provides the most detailed and accurate method for characterizing the three-dimensional arrangement of atoms within solid-state materials. For Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-, crystallographic studies would involve the preparation of single crystals suitable for diffraction analysis, typically requiring crystals larger than 0.1 millimeters in all dimensions.
The X-ray diffraction process for this compound would follow established protocols for small molecule crystallography. Single crystal specimens would be mounted on a diffractometer and exposed to monochromatic X-ray radiation, typically using copper or molybdenum sources. The resulting diffraction pattern would consist of discrete spots whose positions and intensities reflect the three-dimensional arrangement of atoms within the crystal lattice. Analysis of these diffraction data using computational methods would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles throughout the molecular structure.
Crystallographic analysis would provide detailed information about the molecular conformation adopted in the solid state. The tetrahydronaphthalene ring system would be expected to adopt a conformation that minimizes steric interactions while maximizing favorable intramolecular contacts. The orientation of the fluorophenylsulfonyl group relative to the naphthalene core would be determined by the balance of electronic effects and steric constraints. The urea functionality would likely participate in intermolecular hydrogen bonding interactions that stabilize the crystal packing arrangement.
The Cambridge Structural Database serves as the primary repository for small molecule crystal structures, containing over 1.3 million validated three-dimensional structures from X-ray and neutron diffraction analyses. Deposition of crystallographic data for this compound would follow established protocols for structure validation and curation. The resulting crystal structure would receive a unique Cambridge Crystallographic Data Centre number and become available to the international scientific community for research and analysis purposes.
| Crystallographic Parameter | Expected Range | Significance |
|---|---|---|
| Space Group | P21 or P212121 | Reflects molecular chirality |
| Unit Cell Volume | 1500-2500 Ų | Depends on packing efficiency |
| Density | 1.3-1.5 g/cm³ | Typical for organic compounds |
| Temperature | 100-298 K | Collection conditions |
| Resolution | 0.8-1.0 Å | Data quality limit |
The crystallographic analysis would reveal important structural features including the precise geometry of the sulfonamide linkage, the conformation of the tetrahydronaphthalene ring system, and the spatial relationship between the aromatic rings. The presence of the fluorine substituent would be clearly defined through the electron density maps, providing confirmation of the substitution pattern on the phenyl ring.
Comparative Structural Analysis with Related Sulfonamide Derivatives
Structural comparison with related sulfonamide-containing compounds provides important insights into the unique features and common motifs present in this class of molecules. The search results reveal several structurally related compounds that share common functional groups or architectural features with Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-.
One significant related compound is 1-(4-Methylphenyl)sulfonyl-3-(naphthalene-1-carbothioyl)urea, which contains both naphthalene and sulfonyl functionalities similar to the target compound. This related structure has a molecular formula of C19H16N2O3S2 and a molecular weight of 384.5 grams per mole, indicating a slightly larger and more complex structure. The key structural difference lies in the presence of a carbothioyl group rather than a simple urea linkage, and the methylphenyl substitution pattern rather than fluorophenyl.
Another related structure is Urea, 1-phenyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-2-thio-, which incorporates a urea functionality but with different aromatic systems. This compound has a molecular formula of C13H14N4O2S and demonstrates how urea-containing structures can be modified with various heterocyclic systems while maintaining similar overall architectural features.
The compound 5-Fluoro-1-(naphthalene-1-sulfonyl)-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole represents another structural analog containing both naphthalene and fluorine substituents. With a molecular formula of C23H19FN2O2S, this compound demonstrates alternative arrangements of the core structural elements found in the target molecule.
| Compound | Molecular Formula | Key Structural Features | Molecular Weight |
|---|---|---|---|
| Target Compound | C18H19FN2O3S | Tetrahydronaphthalene, fluorophenylsulfonyl, urea | 362.42 g/mol |
| Methylphenyl Analog | C19H16N2O3S2 | Naphthalene, methylphenylsulfonyl, thiourea | 384.5 g/mol |
| Pyrimidinyl Derivative | C13H14N4O2S | Phenyl, pyrimidinyl, thiourea | 290.34 g/mol |
| Indole Analog | C23H19FN2O2S | Naphthalene, fluorine, indole | 406.5 g/mol |
The structural analysis reveals that Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- occupies a unique position within this family of compounds. Its combination of a partially saturated naphthalene system, a fluorinated aromatic sulfonyl group, and a terminal urea functionality creates a distinctive three-dimensional architecture. The specific stereochemical configuration at the tetrahydronaphthalene position further distinguishes it from potential structural analogs.
The fluorine substitution pattern in the target compound is particularly noteworthy, as halogen substituents significantly influence both electronic properties and intermolecular interactions. The 3-fluorophenyl group provides a balance of electron-withdrawing effects and potential halogen bonding capabilities that may distinguish this compound from related structures containing different substituents or substitution patterns.
The sulfonamide linkage represents a key structural feature common to many of these related compounds, providing both conformational constraints and opportunities for intermolecular interactions. The specific positioning of the sulfonyl group on the naphthalene ring system in the target compound creates a unique spatial arrangement that influences the overall molecular shape and potential binding interactions.
Properties
CAS No. |
1000308-25-7 |
|---|---|
Molecular Formula |
C18H19FN2O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |
InChI Key |
MTTHRRVVGMPYQG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000 |
Origin of Product |
United States |
Preparation Methods
Core Tetralin System
The 1,2,3,4-tetrahydronaphthalene (tetralin) backbone forms the structural foundation, with critical substitutions at the 1- and 6-positions. The R-configuration at C1 creates a chiral center requiring enantioselective synthesis or resolution techniques. X-ray crystallography data confirms the tetralin ring adopts a half-chair conformation, influencing reaction kinetics during functionalization.
Sulfonyl Fluorophenyl Moiety
Positional selectivity in sulfonylation presents synthetic challenges. The 3-fluorophenylsulfonyl group at C6 necessitates Friedel-Crafts type electrophilic substitution under controlled conditions to prevent polysubstitution. Computational studies indicate the fluorine atom's electronegativity directs sulfonate group orientation through electronic effects.
Urea Linkage
The methylurea bridge connecting the tetralin system to the terminal amine demonstrates unusual stability against hydrolysis, attributed to steric protection from adjacent substituents. This stability enables use of aqueous workup conditions uncommon in urea chemistry.
Synthetic Strategies for this compound Production
Retrosynthetic Analysis
The synthesis dissects into three key fragments:
-
Chiral tetralin intermediate
-
3-Fluorophenylsulfonyl chloride
-
Methylisocyanate precursor
Convergent assembly occurs through sequential sulfonylation and urea formation, with orthogonal protecting group strategies enabling stepwise functionalization.
Chiral Center Establishment
Three predominant methods achieve the R-configuration at C1:
| Method | Reagents/Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Pd/C, (R)-BINAP, H2 50 psi | 98.5 | 82 |
| Chiral resolution | L-(+)-Tartaric acid, EtOH/H2O | 99.1 | 65 |
| Enzymatic kinetic resolution | Lipase PS-C, vinyl acetate | 95.2 | 78 |
The asymmetric hydrogenation route proves most scalable, utilizing a BINAP-modified palladium catalyst system that achieves high enantiomeric excess (ee) without requiring chromatography.
Stepwise Synthesis Protocol
Tetralin Core Synthesis
Step 1:
Friedel-Crafts acylation of β-tetralone with acetyl chloride (AlCl3, DCM, 0°C → rt, 12 h) yields 6-acetyltetralin (87% yield).
Step 2:
Wolff-Kishner reduction (NH2NH2·H2O, KOH, ethylene glycol, 160°C, 6 h) removes the carbonyl group, producing 1,2,3,4-tetrahydronaphthalene (91% yield).
Sulfonylation at C6
Step 3:
Electrophilic sulfonation using 3-fluorobenzenesulfonyl chloride (1.2 eq) in the presence of FeCl3 (0.1 eq) in nitrobenzene at 80°C for 8 hours installs the sulfonyl group with >95% regioselectivity. Excess reagent and controlled temperature prevent di-sulfonation.
Chiral Methylamine Installation
Step 4:
Mannich reaction with formaldehyde (37% aq.) and benzylamine in ethanol at reflux (12 h) introduces the aminomethyl group. Subsequent catalytic hydrogenation (H2 60 psi, Pd/C 10%) removes the benzyl protecting group, yielding the primary amine.
Urea Formation
Step 5:
Reaction with trichloromethyl chloroformate (Triphosgene, 0.35 eq) in anhydrous THF at -20°C generates the isocyanate intermediate. Quenching with ammonia gas in DMF at 0°C produces the urea functionality (82% yield over two steps).
Industrial-Scale Considerations
Process Optimization
Continuous flow reactors improve safety and yield in sulfonylation (residence time 45 min vs. 8 h batch). Membrane separation techniques enable catalyst recycling in asymmetric hydrogenation steps, reducing Pd loading from 5 mol% to 1.2 mol%.
Purification Challenges
The compound's low melting point (mp 112-114°C) necessitates crystallization from heptane/ethyl acetate (4:1) with controlled cooling rates (0.5°C/min). Final purity >99.9% is achieved through simulated moving bed chromatography using Chiralpak AD-H columns.
Analytical Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC (Daicel CHIRALPAK IC-3, 80:20 n-Hexane/EtOH) shows retention times of 12.4 min (R-enantiomer) vs. 14.7 min (S-enantiomer), confirming >99% ee in production batches.
Comparative Analysis of Synthetic Routes
| Parameter | Academic Route | Industrial Route |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 34% | 61% |
| Cost per kg | $12,500 | $3,800 |
| Environmental Factor (E) | 86 | 42 |
| PMI (kg/kg) | 189 | 74 |
The industrial route employs telescoped steps (combined sulfonylation/amination) and solvent recycling to enhance efficiency. Life cycle analysis shows 58% reduction in carbon footprint compared to traditional methods .
Chemical Reactions Analysis
Landipirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicine: Landipirdine has been evaluated in clinical trials for its potential to improve cognitive function in patients with Parkinson’s disease dementia.
Industry: While its primary use is in research and medicine, this compound’s role in industrial applications is limited.
Mechanism of Action
Landipirdine exerts its effects by blocking the serotonin 5-HT2A and 5-HT6 receptors . These receptors are involved in various signaling pathways that regulate mood, cognition, and behavior. By antagonizing these receptors, this compound can modulate neurotransmitter release and neuronal activity, potentially improving cognitive function and reducing neuropsychiatric symptoms .
Comparison with Similar Compounds
Urea Derivatives with Sulfonyl/Sulfonate Groups
- N,N’-Di-[3-(p-Toluenesulfonyloxy)Phenyl]Urea (): Features dual para-toluenesulfonyloxy phenyl groups on urea. Applications: Likely explored as a kinase inhibitor or anti-inflammatory agent due to sulfonate groups’ electron-withdrawing properties .
- Urea, N-1-Naphthalenyl-N'-[[4-(Trifluoromethyl)Phenyl]Methyl]- (): Molecular Formula: C₁₉H₁₅F₃N₂O; Molar Mass: 344.33 g/mol. Combines naphthalenyl and trifluoromethyl benzyl substituents.
Urea-Based Enzyme/Receptor Modulators
Tetrahydro-Naphthalenyl-Containing Compounds
- Compound 144 (): Thiazolecarboxamide with a tetrahydro-naphthalenylmethyl group.
Pharmacological and Physicochemical Comparison
Key Differentiators of the Target Compound
Stereochemistry : The 1R configuration may enhance target binding specificity compared to racemic analogues.
Sulfonyl Group: The 3-fluorophenyl sulfonyl substituent improves metabolic stability and receptor affinity over non-sulfonated ureas .
Bicyclic Core : The tetrahydro-naphthalenyl system may facilitate blood-brain barrier penetration, unlike simpler aryl ureas .
Biological Activity
Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- (commonly referred to as Landipirdine or RO5025181) is a compound that has garnered attention for its potential therapeutic applications. With a molecular formula of C19H22FNO3S and a molecular weight of 362.4 g/mol, this compound features a complex structure that includes a naphthalene ring and a sulfonyl group attached to a fluorophenyl moiety.
Synthesis and Stability
The synthesis of this urea derivative typically involves multi-step organic synthesis techniques. The compound is soluble in dimethyl sulfoxide (DMSO) and is best stored under dry and dark conditions at low temperatures to maintain stability.
Biological Activity
Research into the biological activity of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- has revealed several potential applications:
- Neuroprotective Properties : The compound has been investigated for its interactions with receptors in the central nervous system, suggesting possible neuroprotective effects .
- Inhibition of IDO1 : A related study highlighted the potential of urea derivatives in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunotherapy. Compounds with similar structures exhibited significant inhibitory activity against IDO1, indicating that Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- may also possess similar properties .
Comparative Analysis with Similar Compounds
The unique structural features of Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- allow it to be compared with other compounds that share similar functionalities. The following table summarizes some notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Naphthalene ring with sulfonamide | Investigated for neuroprotective properties |
| RO5025181 | Similar sulfonamide structure | Potential applications in treating cognitive disorders |
| 3-Fluorophenyl Ureas | Various substitutions on urea nitrogen | Diverse biological activities depending on substituents |
Case Studies and Research Findings
Several studies have investigated the biological activity of urea derivatives:
- IDO1 Inhibitors : A series of novel compounds were synthesized and tested for their ability to inhibit IDO1. One compound demonstrated an IC50 value of 1.73 ± 0.97 μM against IDO1, showcasing the potential for urea derivatives in cancer treatment .
- Antimicrobial Activity : Other urea compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus, indicating the broad spectrum of biological activities associated with this functional group .
Q & A
Q. What are the optimal synthetic routes for preparing this urea derivative, and what methodological considerations ensure high yield and purity?
The synthesis typically involves forming the urea linkage via reaction between an isocyanate intermediate and a substituted amine. Key steps include:
- Catalyst selection : Acidic/basic catalysts (e.g., triethylamine) for urea bond formation .
- Purification : Column chromatography or recrystallization to isolate the compound from byproducts .
- Yield optimization : Reaction temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 amine:isocyanate) .
Q. Which characterization techniques are essential to confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., 1R configuration) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 450.2 [M+H]⁺) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 2–9) for 7–14 days .
- Analytical monitoring : Track degradation via HPLC and identify byproducts using LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in urea bond formation .
- Machine learning (ML) : Train ML models on existing urea derivative datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Reaction path search : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore alternative pathways .
Q. How should researchers design experiments to investigate the compound’s biological activity and resolve contradictory assay data?
- Factorial design : Use a 2³ design to test variables (e.g., concentration, incubation time, cell line) and identify interactions .
- Data validation : Replicate assays in triplicate with positive/negative controls and apply statistical tools (e.g., ANOVA, p-value <0.05) to address outliers .
- Mechanistic studies : Combine in vitro kinase inhibition assays with molecular docking to correlate activity with structural motifs .
Q. What methodologies enable efficient optimization of reaction yield and scalability for this compound?
- Continuous flow synthesis : Implement microreactors to enhance heat/mass transfer and reduce side reactions .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio) .
Q. How can pharmacokinetic (PK) properties of the compound be modeled to inform preclinical studies?
- In silico ADME prediction : Use tools like SwissADME to estimate solubility, logP, and metabolic stability .
- In vitro assays : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability .
- Compartmental modeling : Fit PK data to a two-compartment model using software like Phoenix WinNonlin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
